Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate
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Overview
Description
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate is a long-chain fatty acyl-CoA derivative. This compound is a conjugate of coenzyme A and linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of complex lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate typically involves the esterification of linoleic acid with coenzyme A. This reaction is catalyzed by acyl-CoA synthetase enzymes under physiological conditions. The process can be replicated in vitro using chemical catalysts and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultured in bioreactors, where they convert linoleic acid into the desired acyl-CoA derivative .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate undergoes various biochemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.
Substitution: The thioester bond can be hydrolyzed or substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used.
Substitution: Nucleophiles like water, alcohols, and amines can react with the thioester bond.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acyl-CoA derivatives.
Substitution: Hydrolyzed products like free fatty acids and coenzyme A.
Scientific Research Applications
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate has diverse applications in scientific research:
Mechanism of Action
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl-CoA, which enters the citric acid cycle to produce energy. The compound also acts as a substrate for the synthesis of complex lipids, influencing cellular membrane composition and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coenzyme A, S-(9Z,12Z,15Z)-9,12,15-octadecatrienoyl: Another long-chain fatty acyl-CoA derivative with three double bonds.
Coenzyme A, S-(6Z,9Z,12Z)-6,9,12-octadecatrienoate: Similar structure but with different double bond positions.
Uniqueness
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate is unique due to its specific double bond configuration, which influences its biochemical properties and reactivity. This configuration makes it a crucial intermediate in the metabolism of polyunsaturated fatty acids .
Biological Activity
Coenzyme A, S-(9Z,12Z)-9,12-octadecadienoate, commonly referred to as (9Z,12Z)-octadecadienoyl-CoA, is a derivative of coenzyme A linked to linoleic acid. This compound plays a critical role in various biochemical pathways, particularly in lipid metabolism and energy production. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C39H66N7O17P3S
- Molecular Weight : 1029.97 g/mol
- Lipid Number : C18:2 CoA
The structure includes a long hydrocarbon chain with two double bonds at the 9th and 12th carbon positions, characteristic of its classification as an octadecadienoic acid.
Role in Metabolism
(9Z,12Z)-octadecadienoyl-CoA is primarily involved in the metabolism of fatty acids. It is synthesized through the condensation of coenzyme A with linoleic acid, catalyzed by acyl-CoA synthetases. The reaction can be summarized as follows:
This compound acts as a substrate for various enzymes, including acyl-CoA thioesterases, which hydrolyze it into free fatty acids and coenzyme A. This process is crucial for the entry of fatty acids into metabolic pathways such as β-oxidation and lipid biosynthesis.
Fatty Acid Metabolism
(9Z,12Z)-octadecadienoyl-CoA plays a significant role in fatty acid metabolism by:
- Energy Production : It participates in the β-oxidation pathway, where fatty acids are broken down to generate ATP.
- Biosynthesis of Lipids : It serves as a precursor for synthesizing various lipids essential for cellular structure and function.
Interaction with Enzymes
The compound interacts with several enzymes that modulate metabolic pathways:
- Thioesterases : These enzymes facilitate the conversion of (9Z,12Z)-octadecadienoyl-CoA into free fatty acids.
- Synthases : Involved in the synthesis of complex lipids from acyl-CoA derivatives.
Case Studies and Experimental Data
- Metabolomic Studies : Research has shown that (9Z,12Z)-octadecadienoyl-CoA levels can influence metabolic profiles in various conditions. For instance:
- Impact on Gut Microbiota : High-fat diets have been shown to alter gut microbiota composition and functionality, which can indirectly affect the metabolism of compounds like (9Z,12Z)-octadecadienoyl-CoA .
- Gene Expression Modulation : Fatty acids and their derivatives can regulate gene expression related to inflammation and lipid metabolism through activation of transcription factors like PPARs (Peroxisome Proliferator-Activated Receptors) .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Linoleoyl-CoA | Similar octadecadienoate structure | Directly derived from linoleic acid |
Palmitoyl-CoA | Saturated fatty acid derivative | Contains a saturated hydrocarbon chain |
Stearoyl-CoA | Saturated fatty acid with a longer carbon chain | Higher degree of saturation compared to octadecadienoate |
Oleoyl-CoA | Monounsaturated fatty acid derivative | Contains one double bond |
The unique configuration of double bonds in (9Z,12Z)-octadecadienoyl-CoA influences its biochemical properties and interactions within metabolic pathways.
Properties
Molecular Formula |
C39H66N7O17P3S |
---|---|
Molecular Weight |
1030.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34?,38-/m1/s1 |
InChI Key |
YECLLIMZHNYFCK-JHGVXFQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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